molecular formula C13H15ClFN3O3S B6750808 3-chloro-5-fluoro-N-[1-hydroxy-3-(1-methylpyrazol-4-yl)propan-2-yl]benzenesulfonamide

3-chloro-5-fluoro-N-[1-hydroxy-3-(1-methylpyrazol-4-yl)propan-2-yl]benzenesulfonamide

Cat. No.: B6750808
M. Wt: 347.79 g/mol
InChI Key: KROGUKDEDFTWBZ-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-N-[1-hydroxy-3-(1-methylpyrazol-4-yl)propan-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core substituted with chloro and fluoro groups, as well as a hydroxypropyl chain linked to a methylpyrazole moiety. The presence of these functional groups suggests diverse reactivity and potential biological activity.

Properties

IUPAC Name

3-chloro-5-fluoro-N-[1-hydroxy-3-(1-methylpyrazol-4-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN3O3S/c1-18-7-9(6-16-18)2-12(8-19)17-22(20,21)13-4-10(14)3-11(15)5-13/h3-7,12,17,19H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROGUKDEDFTWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CO)NS(=O)(=O)C2=CC(=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-[1-hydroxy-3-(1-methylpyrazol-4-yl)propan-2-yl]benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting benzene with chlorosulfonic acid, followed by amination with an appropriate amine.

  • Introduction of Chloro and Fluoro Substituents: : The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.

  • Attachment of the Hydroxypropyl Chain: : The hydroxypropyl chain is introduced through a nucleophilic substitution reaction. This involves reacting the benzenesulfonamide intermediate with an appropriate halohydrin or epoxide under basic conditions.

  • Formation of the Methylpyrazole Moiety: : The final step involves the formation of the methylpyrazole ring. This can be achieved by reacting the hydroxypropyl intermediate with a suitable pyrazole precursor under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

  • Substitution: : The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions. For example, the chloro group can be replaced by an amine or thiol group using nucleophiles like ammonia (NH₃) or thiourea.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

    Reduction: H₂ with Pd/C, sodium borohydride (NaBH₄), or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as NH₃, thiourea, or alkoxides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-chloro-5-fluoro-N-[1-hydroxy-3-(1-methylpyrazol-4-yl)propan-2-yl]benzenesulfonamide may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules, influencing biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial and diuretic activities

Industry

In industrial applications, this compound could be used as a precursor for the synthesis of specialty chemicals, agrochemicals, or materials with specific properties. Its reactivity and functional diversity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-[1-hydroxy-3-(1-methylpyrazol-4-yl)propan-2-yl]benzenesulfonamide would depend on its specific application. In a biological context, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group could interact with enzyme active sites, while the pyrazole moiety might engage in hydrogen bonding or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-fluoro-N-[1-hydroxy-3-(1-methylpyrazol-4-yl)propan-2-yl]benzenesulfonamide: Unique due to its specific combination of functional groups.

    Sulfonamides: Known for antibacterial and diuretic properties.

    Pyrazole Derivatives: Common in pharmaceuticals for their anti-inflammatory and analgesic effects.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which combine the reactivity of sulfonamides with the biological activity of pyrazole derivatives. This combination offers a versatile platform for developing new compounds with tailored properties for various applications.

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